molecular formula C4H7N3O B2415221 4-Ethyl-1,2,5-oxadiazol-3-amine CAS No. 763141-02-2

4-Ethyl-1,2,5-oxadiazol-3-amine

Cat. No.: B2415221
CAS No.: 763141-02-2
M. Wt: 113.12
InChI Key: OTERRMWTPZGJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound with the molecular formula C4H7N3O. It belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.

Mechanism of Action

Target of Action

It is known that oxadiazole derivatives, which include 4-ethyl-1,2,5-oxadiazol-3-amine, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the targets of this compound could be the biological systems involved in these infections.

Mode of Action

It is known that oxadiazoles possess hydrogen bond acceptor properties , which could allow them to interact with their targets via numerous non-covalent interactions. This interaction could result in changes to the target’s function, thereby exerting the compound’s therapeutic effects.

Biochemical Pathways

Given its potential anti-infective properties , it can be inferred that the compound may affect the biochemical pathways related to the life cycle of the infectious agents it targets.

Result of Action

Given its potential anti-infective properties , it can be inferred that the compound may inhibit the growth or activity of the infectious agents it targets, leading to a reduction in infection symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with nitrile oxides, which leads to the formation of the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted oxadiazoles, reduced heterocycles, and oxadiazole N-oxides .

Scientific Research Applications

4-Ethyl-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is utilized in the development of advanced materials, including polymers and dyes

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-1,2,5-oxadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 4-position and amine group at the 3-position make it a versatile intermediate for further functionalization and application in various fields .

Properties

IUPAC Name

4-ethyl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-2-3-4(5)7-8-6-3/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTERRMWTPZGJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763141-02-2
Record name 4-ethyl-1,2,5-oxadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.